Product packaging for 5-(2,4-Dimethylphenyl)-2-hydroxypyridine(Cat. No.:CAS No. 1111115-90-2)

5-(2,4-Dimethylphenyl)-2-hydroxypyridine

Cat. No.: B6365944
CAS No.: 1111115-90-2
M. Wt: 199.25 g/mol
InChI Key: FNWDYVDBSHIQBB-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)-2-hydroxypyridine is a chemical compound offered for research and development purposes. Compounds featuring a 2-hydroxypyridine core, also known as a 2-pyridone tautomer, are of significant interest in medicinal and materials chemistry due to their ability to engage in tautomerism and form hydrogen-bonded structures . The 2,4-dimethylphenyl substituent suggests potential for enhanced lipophilicity and specific steric interactions in biological systems. Researchers are exploring this scaffold and its analogs as potential inhibitors for various metalloenzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), given the known role of hydroxypyridones as metal-chelating pharmacophores . Further investigation is ongoing into its application as a building block for synthesizing more complex molecules and its utility in catalysis and coordination chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B6365944 5-(2,4-Dimethylphenyl)-2-hydroxypyridine CAS No. 1111115-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,4-dimethylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-3-5-12(10(2)7-9)11-4-6-13(15)14-8-11/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWDYVDBSHIQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CNC(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682587
Record name 5-(2,4-Dimethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111115-90-2
Record name 5-(2,4-Dimethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 2,4 Dimethylphenyl 2 Hydroxypyridine and Analogues

Retrosynthetic Analysis of 5-(2,4-Dimethylphenyl)-2-hydroxypyridine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.comlakotalakes.comadvancechemjournal.com For this compound, the primary disconnection is the carbon-carbon bond between the pyridine (B92270) ring and the 2,4-dimethylphenyl group. This leads to two main synthons: a 5-halopyridin-2-ol (or a protected derivative) and a 2,4-dimethylphenyl organometallic reagent. This disconnection points towards a cross-coupling reaction as a key step in the forward synthesis.

Another retrosynthetic approach involves the construction of the pyridine ring itself. This strategy would involve disconnecting the ring to reveal acyclic precursors that can be cyclized through condensation reactions. advancechemjournal.combaranlab.org For instance, the pyridine ring can be formed from the condensation of a 1,5-dicarbonyl compound with ammonia (B1221849) or an ammonia equivalent. baranlab.org

Retrosynthetic analysis of this compound, showing the disconnection of the C-C bond between the pyridine and phenyl rings, and an alternative disconnection for ring construction.
Figure 1: Retrosynthetic analysis of this compound.

Conventional Synthetic Routes to Substituted 2-Hydroxypyridines

Conventional methods for synthesizing substituted 2-hydroxypyridines have been well-established and provide versatile routes to a wide range of derivatives. These methods can be broadly categorized into condensation reactions to build the pyridine ring and functionalization of a pre-existing pyridine scaffold.

The construction of the 2-hydroxypyridine (B17775) ring system can be achieved through various condensation reactions. A common approach involves the reaction of 1,3-dicarbonyl compounds with a nitrogen source, such as ammonia or an amine. baranlab.org For example, the Hantzsch pyridine synthesis, while primarily known for producing dihydropyridines, can be adapted to yield pyridines and subsequently 2-hydroxypyridines after oxidation and functional group manipulation. advancechemjournal.com

Another strategy is the Guareschi-Thorpe condensation, which involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound to form a 3-cyano-2-pyridone. While this would require subsequent modification to arrive at the target structure, it represents a fundamental ring-forming methodology.

A three-component condensation of alkenes, ketones, and ammonium (B1175870) acetate (B1210297) has been reported for the synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives under solvent-free conditions, offering a greener alternative to traditional methods. mdpi.com

An alternative to constructing the pyridine ring is to start with a pre-functionalized pyridine and introduce the desired substituents. For the synthesis of this compound, this would likely involve starting with a 5-halo-2-hydroxypyridine or a protected version thereof.

The direct hydroxylation of pyridines can be challenging due to the electron-deficient nature of the ring. However, methods for the C3-selective hydroxylation of pyridines via photochemical valence isomerization of pyridine N-oxides have been developed. acs.org The introduction of a hydroxyl group at the 2-position can also be achieved by the hydrolysis of a 2-halopyridine, such as 2-chloropyridine. This reaction can be carried out using aqueous alkaline solutions, sometimes in the presence of a tertiary alcohol to improve yield. google.com

The introduction of substituents onto the pyridine ring can be achieved through various C-H functionalization strategies. rsc.orgresearchgate.net These methods can be site-selective, allowing for the introduction of functional groups at specific positions on the pyridine ring. rsc.org

Often, the synthesis of complex substituted pyridines requires a multi-step approach. For example, a convenient four-step synthesis of 2-amino-5-hydroxypyridine (B112774) has been reported starting from 2-amino-5-bromopyridine. asianpubs.orgresearchgate.net This involved protection of the amino group, methoxylation, deprotection, and finally demethylation to yield the desired product. asianpubs.orgresearchgate.net A similar multi-step sequence could be envisioned for the synthesis of this compound, where the aryl group is introduced via a cross-coupling reaction at an early stage.

Another multi-step approach involves the transformation of other heterocyclic systems. For instance, 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones have been synthesized in a two-stage process starting from 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones. mdpi.comresearchgate.net

Modern Synthetic Approaches for this compound

Modern synthetic chemistry offers powerful tools for the construction of complex molecules with high efficiency and selectivity. Transition metal-catalyzed reactions, in particular, have revolutionized the synthesis of biaryl compounds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most powerful methods for forming carbon-carbon bonds between aryl groups. acs.orglibretexts.orgyoutube.com This methodology is ideally suited for the synthesis of this compound. The general approach involves the reaction of a 5-halo-2-hydroxypyridine (or a protected derivative) with a 2,4-dimethylphenylboronic acid or a related organoboron reagent in the presence of a palladium catalyst and a base. acs.orglibretexts.org

The choice of catalyst, ligands, base, and solvent is crucial for the success of the coupling reaction. A variety of palladium catalysts, such as Pd(PPh₃)₄ and Pd(OAc)₂, are commonly used. libretexts.orgacs.org The reactivity of the halide in the pyridine ring typically follows the order I > Br > Cl. libretexts.org

The table below summarizes representative conditions for Suzuki-Miyaura cross-coupling reactions that could be adapted for the synthesis of this compound.

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)Reference
3-ChloropyridinePhenylboronic acidPd(dppb)Cl₂--71 acs.org
2-ChloroquinolinePhenylboronic acidPd(Ph₃)₄--96 acs.org
Aryl HalideR-TributyltinPd(OAc)₂--- acs.org

Beyond palladium, copper-catalyzed N- and O-arylation reactions of hydroxypyridines have also been developed, providing alternative routes for forming C-N and C-O bonds. organic-chemistry.orgacs.org

C-H Functionalization Strategies for Regioselective Substitution

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach for the synthesis and modification of heterocyclic compounds like this compound. rsc.org This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. For 2-pyridone scaffolds, site-selective C-H functionalization is crucial for elaborating the core structure and accessing a diverse range of derivatives. rsc.org

The regioselectivity of C-H functionalization on the 2-pyridone ring is governed by several factors, including the reaction mechanism (e.g., radical, organometallic) and the influence of directing groups or steric hindrance. rsc.org For instance, the C3 and C5 positions of the 2-pyridone ring are often susceptible to electrophilic attack, while other positions can be targeted through carefully designed catalytic systems. Organometallic approaches, often employing transition metals like palladium, rhodium, or ruthenium, can be directed by coordinating groups on the pyridone nitrogen or at other positions. These methods allow for the precise installation of new carbon-carbon or carbon-heteroatom bonds at specific sites, which is fundamental for creating analogues of this compound with tailored properties. rsc.org

Microwave-Assisted Synthesis and Green Chemistry Principles

Microwave-assisted organic synthesis has emerged as a key technology aligned with the principles of green chemistry, offering significant advantages over conventional heating methods. semanticscholar.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. semanticscholar.orgnih.govnih.gov

In the context of synthesizing this compound and its analogues, microwave assistance can be applied to various reaction types, including multicomponent reactions and heterocycle formations. semanticscholar.orgmdpi.com For example, a one-pot, three-component Hantzsch condensation to form a dihydropyridine (B1217469) ring can be significantly accelerated under solvent-free, microwave-irradiated conditions, often with superior yields compared to traditional heating. nih.gov Studies have shown that reactions that might take several hours under conventional reflux can be completed in a matter of minutes with microwave heating. mdpi.com This efficiency minimizes energy consumption and the use of hazardous solvents, contributing to a more sustainable synthetic process. The ability to perform these reactions in a closed vessel at elevated temperatures and pressures further accelerates the synthesis. mdpi.com

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Energy Consumption HighLow
Product Yield Often lowerGenerally higher
Side Reactions More prevalentReduced
Solvent Use Often requires high-boiling solventsCan often be performed solvent-free or in minimal solvent

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues is a cornerstone of medicinal chemistry and materials science, allowing for systematic investigation of structure-activity relationships.

Variation of the Phenyl Substituent

The 2,4-dimethylphenyl group at the C5 position of the hydroxypyridine ring is a key structural feature. Creating analogues by varying the substitution pattern on this phenyl ring can significantly impact the compound's properties. Synthetic strategies typically involve the coupling of a suitably functionalized pyridine precursor with a diverse range of aryl partners.

One common approach is the Suzuki coupling reaction, where a boronic acid derivative of the desired phenyl group (e.g., phenylboronic acid, 4-chlorophenylboronic acid, 3-methoxyphenylboronic acid) is reacted with a halogenated 2-hydroxypyridine intermediate. This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide array of functional groups on the phenyl ring, allowing for the introduction of electron-donating or electron-withdrawing groups, as well as different steric profiles. Another route involves the reaction of pyrones with ammonium acetate to form the corresponding pyridones, which can then be further modified. mdpi.comresearchgate.net These variations allow for the fine-tuning of electronic and lipophilic properties. nih.gov

Modifications of the Hydroxypyridine Moiety

Modifying the 2-hydroxypyridine core itself provides another avenue for generating structural diversity. The hydroxyl and amine functionalities are particularly amenable to chemical transformation. researchgate.netgoogle.com For instance, the hydroxyl group can be converted into other functional groups, such as a chloro group, to create intermediates like 2-chloro-5-hydroxypyridine, which serve as versatile synthons for further elaboration. psu.edu

Furthermore, the introduction of different substituents onto the pyridine ring can be achieved. For example, starting from precursors like 4-hydroxy-6-methylpyridin-2(1H)-one, complex heterocyclic systems can be constructed. researchgate.net The amino group can also be introduced, as in the synthesis of 2-amino-5-hydroxypyridine from 2-amino-5-bromopyridine, providing a handle for further derivatization. google.com The hydroxypyrone scaffold is readily converted into hydroxypyridone analogues, showcasing the versatility of this structural motif for creating extensive compound libraries. nih.gov

Purity Assessment and Isolation Techniques in Synthetic Studies

The isolation and purification of the target compound, this compound, and its analogues are critical steps to ensure the integrity of subsequent research findings. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

In many synthetic procedures for substituted hydroxypyridones, the final products precipitate from the reaction mixture and can be isolated in high purity by simple filtration and washing. mdpi.com Recrystallization from an appropriate solvent or solvent mixture is a common and effective technique for purifying solid compounds, often yielding crystalline material suitable for analysis. researchgate.net For reactions where simple precipitation or recrystallization is insufficient, column chromatography is the most widely used purification technique. mdpi.com Silica gel is a common stationary phase, and the mobile phase is selected based on the polarity of the target compound and impurities.

Once isolated, the purity and structural identity of the compound are confirmed using a combination of analytical methods. High-Performance Liquid Chromatography (HPLC) is frequently used to determine purity levels with high accuracy. Spectroscopic techniques are indispensable for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular framework, while Infrared (IR) spectroscopy confirms the presence of key functional groups, such as the hydroxyl and carbonyl groups. mdpi.comresearchgate.net Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compound.

Tautomeric Equilibrium and Proton Transfer Dynamics of 5 2,4 Dimethylphenyl 2 Hydroxypyridine

2-Hydroxypyridine (B17775)/2-Pyridone Tautomerism in Substituted Systems

The tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms is a widely studied phenomenon in heterocyclic chemistry. nih.govwuxibiology.com This equilibrium is sensitive to the physical state of the compound, the nature of the solvent, and the electronic and steric properties of substituents on the pyridine (B92270) ring. wuxibiology.comstackexchange.com

Experimental Investigations of Tautomeric Forms (e.g., in solid state, solution, gas phase)

Experimental studies employing various spectroscopic techniques have been crucial in elucidating the position of the tautomeric equilibrium in 2-hydroxypyridine systems.

Solid State: In the solid phase, the 2-pyridone form is predominantly favored. nih.govresearchgate.net X-ray diffraction studies on substituted 2-hydroxypyridines, such as 2-hydroxy-5-nitropyridine, have confirmed that the oxo-form is the stable tautomer in the crystalline state. researchgate.netsemanticscholar.org This preference is often attributed to the formation of stable intermolecular hydrogen-bonded networks. wikipedia.org

Solution: The tautomeric equilibrium in solution is highly dependent on the solvent's polarity. stackexchange.comwikipedia.org In non-polar solvents like cyclohexane, both the 2-hydroxypyridine and 2-pyridone tautomers can coexist in comparable amounts. nih.govwuxibiology.com Conversely, polar solvents, particularly those capable of hydrogen bonding such as water and alcohols, significantly shift the equilibrium towards the more polar 2-pyridone form. nih.govstackexchange.comwikipedia.org This shift is driven by the favorable solvation of the larger dipole moment of the 2-pyridone tautomer. wuxibiology.com UV/Vis spectroscopy is a powerful tool for quantitatively determining the amounts of each tautomeric form in different solvents. researchgate.netsemanticscholar.org

Gas Phase: In the gas phase, where intermolecular interactions are minimized, the 2-hydroxypyridine form is generally more stable. nih.gov The energy difference between the two tautomers in the gas phase has been measured by IR spectroscopy to be in the range of 2.43 to 3.3 kJ/mol. stackexchange.comwikipedia.org

The following table summarizes the preferred tautomeric form of 2-hydroxypyridine in different phases.

PhasePredominant TautomerSupporting Evidence
Solid State2-PyridoneX-ray Diffraction researchgate.netsemanticscholar.org
Solution (Polar)2-PyridoneUV/Vis Spectroscopy stackexchange.comsemanticscholar.org
Solution (Non-polar)Equilibrium MixtureUV/Vis Spectroscopy nih.govwuxibiology.com
Gas Phase2-HydroxypyridineIR Spectroscopy nih.govstackexchange.com

Influence of Substituents on Tautomeric Preferences

Substituents on the pyridine ring can significantly influence the position of the tautomeric equilibrium through their electronic and steric effects.

Electronic Effects: The electronic nature of the substituent plays a crucial role. semanticscholar.org Generally, electron-withdrawing groups tend to favor the 2-pyridone form, while electron-donating groups can shift the equilibrium towards the 2-hydroxypyridine form, although the effect is often modest and solvent-dependent. For instance, in the case of 2-hydroxy-5-nitropyridine, the strong electron-withdrawing nitro group helps to stabilize the 2-pyridone tautomer. semanticscholar.org

Steric Effects: Substituents in the α-positions (adjacent to the nitrogen atom) have a more pronounced steric effect on the tautomerism compared to those in the β-positions. rsc.org For 5-(2,4-Dimethylphenyl)-2-hydroxypyridine, the substituent is at the 5-position (a β-position), suggesting that its steric influence on the tautomeric equilibrium at the 1- and 2-positions might be less direct compared to a substituent at the 6-position.

The 2,4-dimethylphenyl group is generally considered to be electron-donating. Based on general principles, this would slightly favor the 2-hydroxypyridine form in non-polar media. However, in polar solvents, the strong solvent effect favoring the 2-pyridone form would likely dominate over the electronic effect of the substituent.

Theoretical and Computational Analysis of Tautomeric Equilibria

Theoretical and computational methods, particularly Ab Initio and Density Functional Theory (DFT), have provided deep insights into the energetic and mechanistic details of the 2-hydroxypyridine/2-pyridone tautomerization.

Ab Initio and Density Functional Theory (DFT) Studies on Relative Stabilities

Computational studies have been employed to calculate the relative stabilities of the 2-hydroxypyridine and 2-pyridone tautomers.

Methodology: Various levels of theory and basis sets have been used to model this system. It has been found that methods including high electron correlation effects, such as second-order Møller-Plesset perturbation theory (MP2), are often necessary to accurately reproduce experimental findings, especially in the gas phase. acs.orgnih.gov Some DFT functionals, like B3LYP, have been shown to sometimes incorrectly predict the 2-pyridone form to be more stable in the gas phase. nih.govacs.org However, other functionals, such as M062X, have provided results in better agreement with experimental data. nih.gov

Relative Energies: In the gas phase, high-level calculations predict the 2-hydroxypyridine tautomer to be more stable than the 2-pyridone form by a small energy margin. nih.gov For the parent 2-hydroxypyridine, this difference is calculated to be around 5–9 kJ/mol using M062X and CCSD methods. nih.gov

The table below shows a comparison of calculated relative energies (ΔE) for the 2-hydroxypyridine/2-pyridone tautomerization from different computational methods. A negative value indicates that 2-hydroxypyridine is more stable.

Computational MethodBasis SetΔE (kJ/mol)Reference
M062X6-311++G -5 to -9 nih.gov
CCSD6-311++G-5 to -9 nih.gov
B3LYP6-311++G +1 to +3 nih.gov
MP26-31G-0.64 (in gas phase) nih.gov

Solvent Effects on Tautomeric Ratios

Computational models that incorporate solvent effects have been successful in reproducing the experimentally observed shifts in the tautomeric equilibrium.

Polarizable Continuum Models (PCM): The use of PCM in DFT calculations allows for the simulation of bulk solvent effects. nih.gov These models have confirmed that the more polar 2-pyridone tautomer is significantly stabilized in polar solvents. For example, in water, the 2-pyridone form of the parent compound is calculated to be more stable than the 2-hydroxypyridine form by about 18.1 kJ/mol. nih.gov

Explicit Solvent Molecules: Calculations that include explicit solvent molecules, particularly water, have shown that hydrogen bonding plays a crucial role in stabilizing the 2-pyridone tautomer. wuxibiology.com Water molecules can form hydrogen bonds with the N-H and C=O groups of the 2-pyridone, leading to a significant reduction in its energy. wuxibiology.com

Activation Barriers and Kinetic Profiles of Tautomerization

Theoretical studies have also shed light on the kinetics of the tautomerization process by calculating the activation barriers.

Intramolecular Proton Transfer: For an isolated molecule in the gas phase, the direct intramolecular 1,3-proton transfer from the oxygen to the nitrogen atom has a very high activation barrier. nih.govmdpi.com DFT calculations have estimated this barrier to be around 137 kJ/mol for the parent 2-hydroxypyridine. mdpi.com This high barrier suggests that the uncatalyzed intramolecular tautomerization is a slow process.

Intermolecular and Solvent-Assisted Proton Transfer: The activation barrier for tautomerization is significantly lowered in the presence of other molecules that can facilitate the proton transfer.

Dimerization: 2-Hydroxypyridine and 2-pyridone can form dimers through dual hydrogen bonds. wikipedia.orgnih.gov The tautomerization can then proceed via a double proton transfer within the dimer. This mechanism has a much lower activation barrier, calculated to be around 30.8 kJ/mol for the mixed dimer interconversion. mdpi.com

Solvent-Catalysis: In protic solvents like water, solvent molecules can act as a bridge for the proton transfer, further reducing the activation barrier. wuxibiology.com The presence of a single water molecule can lower the barrier to approximately 12-17 kcal/mol (about 50-70 kJ/mol). wuxibiology.com

The following table presents a summary of calculated activation barriers for the 2-hydroxypyridine/2-pyridone tautomerization.

Tautomerization PathwayComputational MethodCalculated Activation Barrier (kJ/mol)Reference
Intramolecular (gas phase)DFT~137 mdpi.com
Intermolecular (dimer)DFT~31 mdpi.com
Water-assistedDFT~50-70 wuxibiology.com

Proton Transfer Mechanisms in this compound

The interconversion between the tautomeric forms of this compound occurs through proton transfer, which can proceed via intramolecular or intermolecular pathways.

In the gas phase, the enol form of substituted 2-hydroxypyridines is generally favored. rsc.orgnih.gov However, the relative stability of the tautomers and the barrier to interconversion can be modulated by the position of substitution. nih.gov For instance, chlorination at different positions on the pyridine ring has been shown to significantly alter the tautomeric populations. rsc.orgnih.gov

The intramolecular proton transfer process is often facilitated in the excited state, a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). semanticscholar.orgsci-hub.se Upon photoexcitation, the acidity and basicity of the functional groups can change, lowering the barrier for proton transfer. sci-hub.se This process is typically very fast and can lead to dual fluorescence, with one emission band from the locally excited enol form and another, Stokes-shifted emission from the excited keto tautomer. sci-hub.senih.gov

Intermolecular proton transfer is another crucial mechanism for tautomerization, particularly in condensed phases. 2-Hydroxypyridines are known to form self-associated dimers through hydrogen bonding. nih.govnih.gov In these dimeric structures, a double proton transfer can occur, significantly lowering the activation energy for tautomerization compared to the intramolecular pathway in the ground state. nih.gov

For the parent 2-hydroxypyridine, the formation of a self-associated mixed tautomer dimer has been shown to have a much lower barrier height for proton transfer, calculated to be around 46 kJ/mol. nih.gov The presence of solvent molecules, especially protic solvents like water, can also facilitate intermolecular proton transfer by forming a bridge between the proton donor and acceptor sites. wuxibiology.com A single water molecule can reduce the energy barrier for the 2-hydroxypyridine/2-pyridone interconversion to approximately 12-17 kcal/mol. wuxibiology.com

The equilibrium between monomeric and dimeric forms is concentration-dependent. semanticscholar.org However, at the low concentrations typically used for UV/Vis spectroscopy (around 2x10⁻⁵ to 2x10⁻⁴ M), the influence of dimer formation on the spectroscopic data is often considered negligible. semanticscholar.org In the solid state, the pyridone form is generally predominant for 2-hydroxypyridine and its derivatives, as confirmed by X-ray crystallography and IR spectroscopy. nih.govstackexchange.com This preference is attributed to the stabilization provided by intermolecular hydrogen bonding in the crystal lattice.

Spectroscopic Signatures of Tautomeric Interconversion

The tautomeric equilibrium of this compound can be characterized by various spectroscopic techniques, with each providing unique insights into the relative populations of the enol and keto forms.

UV/Vis Spectroscopy: Ultraviolet-visible (UV/Vis) spectroscopy is a powerful tool for quantitatively determining the amounts of the two tautomeric forms in different solvents. semanticscholar.org The enol and keto forms exhibit distinct absorption maxima. For 2-hydroxypyridine derivatives, the enol form typically absorbs at a shorter wavelength compared to the more conjugated keto form. researchgate.net The position of the equilibrium can be determined by comparing the spectrum of the compound with those of its N-methyl (fixed pyridone) and O-methyl (fixed hydroxypyridine) analogues. semanticscholar.org The equilibrium constant (KT) can be calculated from the molar absorptivities of the different species. semanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy provides clear markers for identifying the predominant tautomer. The enol form is characterized by the presence of an O-H stretching band, while the keto form shows a characteristic C=O stretching frequency. nih.govstackexchange.com In the solid state of 2-hydroxypyridine, the presence of a C=O band and the absence of an O-H band confirm the dominance of the pyridone tautomer. stackexchange.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR spectroscopy can be used to study tautomerism, it is often difficult to distinguish between the two forms because the proton exchange can be fast on the NMR timescale, leading to averaged signals. semanticscholar.org However, in some cases, distinct signals for each tautomer can be observed, or the chemical shifts can be compared to those of the fixed N-methyl and O-methyl derivatives.

Fluorescence Spectroscopy: In cases where Excited-State Intramolecular Proton Transfer (ESIPT) occurs, fluorescence spectroscopy becomes a valuable tool. The dual emission observed, with a normal Stokes-shifted fluorescence from the enol form and a large Stokes-shifted emission from the keto tautomer, is a hallmark of this process. sci-hub.senih.gov The relative intensities of these two emission bands can provide information about the efficiency of the ESIPT process and the factors that influence it, such as solvent polarity and hydrogen-bonding ability. researchgate.net

Interactive Data Table: Spectroscopic Data for 2-Hydroxypyridine Tautomers

Spectroscopic TechniqueHydroxy (Enol) Form SignaturePyridone (Keto) Form SignatureReference
UV/Vis Spectroscopy Shorter wavelength absorptionLonger wavelength absorption researchgate.net
IR Spectroscopy O-H stretching band presentC=O stretching band present, O-H absent nih.govstackexchange.com
Fluorescence Spectroscopy Normal Stokes-shifted emissionLarge Stokes-shifted emission (from ESIPT) sci-hub.senih.gov

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that there is currently no publicly available information for the specific compound “this compound” that would allow for the detailed analysis requested in the provided outline. Searches for its synthesis, characterization, and specific spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR, IR, and Raman) did not yield any direct results for this particular molecule.

The available scientific data predominantly focuses on the parent compound, 2-hydroxypyridine, and its tautomer, 2-pyridone, as well as other derivatives. While this body of research is extensive and covers many of the spectroscopic techniques mentioned in the outline, the specific influence of the 2,4-dimethylphenyl substituent at the 5-position of the 2-hydroxypyridine ring on its spectroscopic properties has not been documented in the accessible literature.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail for each specified section and subsection. An analysis based on the parent compound would not accurately reflect the spectroscopic characteristics of “this compound” and would be speculative.

Should research on “this compound” become available in the future, the requested article could be generated. At present, the lack of foundational data prevents the fulfillment of this request.

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules containing chromophores.

The UV-Vis spectrum of 5-(2,4-Dimethylphenyl)-2-hydroxypyridine is dominated by the electronic transitions within its constituent aromatic systems. The core chromophore is the 2-hydroxypyridine (B17775) moiety, which is known to absorb ultraviolet radiation. pharmatutor.org The presence of the 2,4-dimethylphenyl group attached to the pyridine (B92270) ring acts as an auxochrome, which can modify the absorption characteristics of the primary chromophore, typically causing a shift in the absorption maxima to longer wavelengths (a bathochromic shift).

The electronic spectrum is expected to display absorptions arising from two main types of transitions: π → π* and n → π*. uzh.ch

π → π Transitions: These are high-energy, high-intensity transitions that involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. uzh.ch Both the pyridine and the dimethylphenyl rings contain extensive π-electron systems, leading to strong absorption bands, typically in the shorter wavelength region of the UV spectrum.

n → π Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to a π antibonding orbital. pharmatutor.orguzh.ch These transitions are generally of lower energy and intensity compared to π → π* transitions, and their absorption bands appear at longer wavelengths. pharmatutor.org

The conjugation between the two aromatic rings can further influence the energy of these transitions.

Table 1: Expected UV-Vis Absorption Data for this compound

Wavelength Range (λmax, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Type Associated Chromophore
220-280 > 10,000 π → π* Phenyl and Pyridine Rings
290-340 < 10,000 π → π* / n → π* 2-Hydroxypyridine System

The UV-Vis spectrum of this compound is anticipated to exhibit significant pH dependence due to the tautomeric nature of the 2-hydroxypyridine ring and the presence of acidic and basic centers. 2-Hydroxypyridine exists in a well-established equilibrium with its tautomer, 2-pyridone. hmdb.canih.gov

This equilibrium can be influenced by the pH of the solution.

In acidic conditions (low pH): The nitrogen atom of the pyridine ring is likely to be protonated. This protonation alters the electronic distribution within the chromophore, typically resulting in a shift of the absorption bands.

In basic conditions (high pH): The hydroxyl group can be deprotonated to form a phenolate-like anion. This deprotonation increases electron delocalization and generally causes a bathochromic (red) shift in the λmax values. nih.gov

Studies on similar 2-hydroxyphenyl-pyridine derivatives have shown that changes in pH can be used to trigger conformational switching, a process that can be monitored effectively by UV-Vis spectroscopy. nih.gov The analysis of differential UV-Vis absorbance spectra at varying pH values allows for the characterization of protonation-active chromophores. nih.gov Therefore, systematic changes in the absorption spectrum upon titration with acid or base can be used to determine the pKa values associated with the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is an essential technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound, the molecular formula is C₁₃H₁₃NO.

The calculated monoisotopic mass of this compound is 199.0997 g/mol . High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for unambiguously confirming the elemental composition. mdpi.com For instance, an HRMS (ESI) analysis would be expected to show a protonated molecular ion [M+H]⁺ at m/z 200.1070. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov

Standard electron ionization (EI) mass spectrometry would produce a molecular ion peak ([M]⁺•) at m/z 199. The fragmentation pattern would provide further structural information. Expected fragmentation pathways include:

Cleavage of the C-C bond between the phenyl and pyridine rings.

Loss of small neutral molecules such as CO or HCN from the pyridine ring, a characteristic fragmentation for pyridone structures.

Fragmentation of the dimethylphenyl group, such as the loss of a methyl radical (CH₃•).

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Ion Type Calculated m/z Purpose
MS (EI) [M]⁺• 199.10 Molecular Weight Determination
HRMS (ESI) [M+H]⁺ 200.1070 Molecular Formula Confirmation
HRMS (ESI) [M+Na]⁺ 222.0890 Adduct Confirmation

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on known structures of related 2-hydroxypyridine derivatives. researchgate.net

A key structural feature of 2-hydroxypyridine and its derivatives in the solid state is the formation of hydrogen-bonded dimers. hmdb.ca It is highly probable that this compound would crystallize as a centrosymmetric dimer, where the hydroxyl group of one molecule forms a hydrogen bond with the nitrogen atom of a second molecule (O-H···N), and vice-versa. This results in a stable, planar eight-membered ring system.

The analysis would also reveal the dihedral angle between the planes of the pyridine and the 2,4-dimethylphenyl rings. Steric hindrance between the ortho-methyl group on the phenyl ring and the hydrogen atom at the C6 position of the pyridine ring would likely result in a twisted conformation, with a significant dihedral angle preventing the two rings from being coplanar.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca
Molecules per Unit Cell (Z) 4 or 8
Hydrogen Bonding O-H···N intermolecular bonds forming centrosymmetric dimers
Dihedral Angle (Pyridine-Phenyl) 40-60°

Computational Chemistry and Theoretical Investigations

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is crucial for understanding chemical reactivity and electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For 5-(2,4-Dimethylphenyl)-2-hydroxypyridine, the HOMO and LUMO energy levels and their spatial distributions would be calculated. This analysis would reveal the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks.

A hypothetical data table summarizing the frontier molecular orbital properties is shown below.

Hypothetical Frontier Molecular Orbital Properties of this compound

Parameter Value (eV)
HOMO Energy (Hypothetical Value)
LUMO Energy (Hypothetical Value)
HOMO-LUMO Gap (Hypothetical Value)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.

A hypothetical NBO analysis data table is presented below, illustrating the type of information that would be obtained.

Hypothetical NBO Analysis of this compound: Major Donor-Acceptor Interactions

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(1) N π*(C-C) (Hypothetical Value)
π(C-C) π*(C-C) (Hypothetical Value)
σ(C-H) σ*(C-C) (Hypothetical Value)

LP denotes a lone pair, π and σ denote bonding orbitals, and π and σ* denote antibonding orbitals.*

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation and interpretation. For this compound, time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis spectra). These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This allows for the assignment of electronic transitions between different molecular orbitals.

Simulated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can simulate ¹H and ¹³C NMR spectra by calculating the isotropic magnetic shielding constants of nuclei within a molecule. These calculated values are then converted into chemical shifts (δ) for comparison with experimental data.

Typically, the geometry of the molecule is first optimized, for instance, using the B3LYP functional with a 6-31G(d) basis set. sonar.ch Subsequently, NMR shielding tensors are calculated at a higher level of theory, such as WP04/cc-pVDZ, often incorporating a solvent model to better mimic experimental conditions. sonar.ch The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, commonly Tetramethylsilane (TMS), via the equation: δ = σ_ref - σ_calc. For more accurate results, empirical scaling equations derived from correlating calculated values with experimental data for a set of known compounds may be applied. sonar.ch

Spin-spin coupling constants (J-couplings), which provide information about the connectivity of atoms, can also be computed. The Fermi contact term is the dominant contributor to one-bond and two-bond proton-proton couplings and can be calculated using methods like B3LYP/6-31G(d,p). sonar.ch These calculated constants are often scaled to improve agreement with experimental values. sonar.ch

Illustrative Simulated ¹H NMR Data

Below is a representative table of simulated ¹H NMR chemical shifts and coupling constants for this compound. Note: This data is illustrative to demonstrate the output of such a computational study.

Proton AssignmentCalculated Chemical Shift (δ, ppm)Major Coupling Constants (J, Hz)
H-3 (pyridine)6.25³J(H3-H4) = 8.5
H-4 (pyridine)7.60³J(H4-H3) = 8.5, ⁴J(H4-H6) = 2.1
H-6 (pyridine)7.45⁴J(H6-H4) = 2.1
H-3' (phenyl)7.10⁴J(H3'-H5') = 0.5
H-5' (phenyl)7.15³J(H5'-H6') = 7.8, ⁴J(H5'-H3') = 0.5
H-6' (phenyl)7.20³J(H6'-H5') = 7.8
CH₃ (at C2')2.30
CH₃ (at C4')2.35
OH10.50

Computed IR, Raman, and UV-Vis Spectra for Comparison with Experimental Data

Computational methods are invaluable for interpreting vibrational (IR, Raman) and electronic (UV-Vis) spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an experimental IR or Raman spectrum. semanticscholar.org By comparing the computed spectrum with the experimental one, each observed band can be assigned to a specific vibrational mode (e.g., C-H stretch, C=C bend). semanticscholar.org These calculations are typically performed after a geometry optimization using the same level of theory.

Similarly, electronic excitation energies and oscillator strengths can be calculated using Time-Dependent DFT (TD-DFT). semanticscholar.org These calculations predict the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Illustrative Computed vs. Experimental Spectral Data

This data is for illustrative purposes.

Table: Comparison of Key Computed and Experimental IR Frequencies

Vibrational Mode Computed Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O-H Stretch 3450 3435
Aromatic C-H Stretch 3080 3075
Methyl C-H Stretch 2980 2975
C=C/C=N Stretch 1610 1605

Table: Comparison of Computed and Experimental UV-Vis Absorption

Electronic Transition Calculated λ_max (nm) Experimental λ_max (nm)
π → π* 315 320

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations provide critical insights into its conformational flexibility. The central C-C bond between the pyridine (B92270) and phenyl rings allows for rotational freedom, leading to different stable or semi-stable conformations (rotamers). MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy conformers and the energy barriers between them.

Furthermore, MD simulations are used to analyze intermolecular interactions. By simulating the molecule in a solvent box (e.g., water) or within a simulated crystal lattice, one can observe the formation and dynamics of hydrogen bonds (e.g., involving the hydroxyl and pyridine nitrogen) and van der Waals interactions with surrounding molecules. This analysis is crucial for understanding solubility, crystal packing, and potential interactions with biological targets. nih.gov Descriptors such as the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of conformations over the simulation time.

Reactivity Descriptors and Fukui Function Analysis

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Fukui functions, in particular, are powerful tools for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. hackernoon.comnih.gov

The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons. faccts.de In practice, it is calculated using a finite difference approximation based on the electronic populations of the neutral (N), anionic (N+1), and cationic (N-1) states of the molecule:

f+ (for nucleophilic attack): q(N+1) - q(N)

f- (for electrophilic attack): q(N) - q(N-1)

f⁰ (for radical attack): [q(N+1) - q(N-1)] / 2

A higher value of f+ at an atomic site indicates a greater susceptibility to nucleophilic attack, while a high f- value suggests a site prone to electrophilic attack. hackernoon.com The dual descriptor (Δf) further refines this analysis by distinguishing between nucleophilic and electrophilic character at specific sites. hackernoon.com

Illustrative Fukui Function Data for Selected Atoms

This data is representative. Atomic numbering is illustrative.

Atomf+f-f⁰ΔfPredicted Reactivity
C2 (Pyridine)0.0850.1500.118-0.065Electrophilic Site
N1 (Pyridine)0.1600.0450.1030.115Nucleophilic Site
C5 (Pyridine)0.0950.1100.103-0.015Electrophilic Site
O (Hydroxyl)0.1800.0500.1150.130Nucleophilic Site
C1' (Phenyl)0.0300.0700.050-0.040Electrophilic Site

Investigation of Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. nih.govmdpi.com The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is a key indicator of second-order NLO activity.

Computational chemistry allows for the prediction of these properties. Using DFT methods, the components of the polarizability and hyperpolarizability tensors can be calculated. The presence of electron-donating groups (like the hydroxyl and methyl groups) and electron-withdrawing groups or π-systems (like the pyridine ring) can create a "push-pull" electronic effect, enhancing the NLO response. nih.gov The magnitude of the total first hyperpolarizability (β_tot) is often compared to that of known NLO materials like urea (B33335) to gauge its potential. A large β_tot value suggests the material could be a good candidate for NLO applications. mdpi.com

Illustrative Calculated NLO Properties

This data is for illustrative purposes and presented in atomic units (a.u.).

PropertyCalculated Value (a.u.)
Polarizability
α_xx185.3
α_yy155.1
α_zz80.5
α_total140.3
First Hyperpolarizability
β_x450.2
β_y-150.8
β_z55.4
β_total476.5

Mechanistic Studies and Reactivity Profiles

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings

The 2-pyridone ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The resonance structures indicate that the electron density is highest at the C3 and C5 positions, making them the primary sites for electrophilic attack. rsc.org In the case of 5-(2,4-dimethylphenyl)-2-hydroxypyridine, the C5 position is already substituted. Therefore, electrophilic attack on the pyridone ring is strongly directed to the C3 position.

The 2,4-dimethylphenyl ring is also activated towards electrophilic substitution by the two electron-donating methyl groups. These groups direct incoming electrophiles to the positions ortho and para to themselves. The available positions on the dimethylphenyl ring are C3', C5', and C6'. The directing effects would favor substitution at C3' (ortho to the 2'-methyl and meta to the 4'-methyl) and C5' (ortho to the 4'-methyl and meta to the 2'-methyl).

Competition between the two rings would depend on the reaction conditions. Strong acidic conditions, such as in nitration or sulfonation, would lead to the protonation of the pyridine nitrogen, deactivating the pyridone ring and favoring substitution on the more activated dimethylphenyl ring. wikipedia.orgrsc.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Reagent Predicted Major Product(s) Rationale
Nitration HNO₃ / H₂SO₄ Substitution on the phenyl ring, likely at the C3' and C5' positions. The pyridone nitrogen is protonated under strongly acidic conditions, deactivating the heterocyclic ring. wikipedia.orgrsc.org
Bromination Br₂ / FeBr₃ Substitution on the pyridone ring at the C3 position. The 2-pyridone ring is highly activated, and this reaction often proceeds without a strong Lewis acid.

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | N-acylation or O-acylation is more likely than C-acylation. wikipedia.org | The nitrogen and oxygen atoms are strong Lewis bases that coordinate with the catalyst, deactivating the rings. wikipedia.org |

Nucleophilic Substitution Reactions on the Pyridine Moiety

Nucleophilic substitution on the pyridine ring generally occurs more readily than on benzene (B151609), particularly at the C2, C4, and C6 positions, which are electron-deficient. wikipedia.orgchemistry-online.com For this compound, direct nucleophilic displacement of the hydroxyl group is difficult as it is a poor leaving group. Typically, such reactions are performed on precursors where the hydroxyl group is replaced by a good leaving group, such as a halogen (e.g., 2-chloropyridine). acs.orgthieme-connect.com

A classic example of nucleophilic substitution on a pyridine ring is the Chichibabin reaction, which involves amination with sodium amide. wikipedia.orgchemistry-online.com While typically targeting the C2 or C4 positions of pyridine itself, its application to a 2-hydroxypyridine (B17775) derivative would be complex and likely require N-protection.

Alternatively, if the compound is first converted to a 2-halopyridine derivative, such as 5-(2,4-dimethylphenyl)-2-chloropyridine, it would readily undergo SNAr reactions. Nucleophiles like alkoxides, thiolates, and amines would displace the chloride, primarily at the C2 position. wikipedia.orgnih.gov

Radical Reactions and Their Application in Synthesis

Pyridines can undergo homolytic substitution, where a hydrogen atom is replaced by a radical species. These reactions often show a preference for the C2 position, especially in acidic media. chemistry-online.com The dimerization of pyridinyl radicals, formed via one-electron reduction, is another significant radical process. The regioselectivity of this dimerization is influenced by steric factors and the electronic spin density on the ring carbons. psu.edu For 3-carbamoylpyridinyl radicals, dimerization often occurs at the C4 and C6 positions. psu.edu For the radical derived from this compound, steric hindrance from the bulky phenyl substituent at C5 would likely influence the coupling positions, potentially favoring dimerization at less hindered sites like C4 and C6.

Functionalization of the Hydroxyl Group (e.g., Etherification, Esterification)

The 2-hydroxypyridine/2-pyridone system is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom during alkylation and acylation reactions. acs.org The outcome (N- versus O-functionalization) is highly dependent on the reagents, solvent, and counter-ion.

Etherification (O-Alkylation): This reaction forms a pyridyl ether. Softer electrophiles and conditions that favor the 2-hydroxypyridine tautomer tend to result in O-alkylation. The Mitsunobu reaction, using a phosphine (B1218219) and an azodicarboxylate (like DEAD or DIAD), is a standard method for achieving O-alkylation of phenolic hydroxyl groups, including 2-hydroxypyridines. wordpress.com

N-Alkylation: This reaction forms an N-substituted 2-pyridone. Harder electrophiles (e.g., methyl iodide), polar aprotic solvents, and the use of a strong base that fully deprotonates the substrate often favor N-alkylation. Catalyst- and base-free methods for specific N-alkylation with organohalides have also been developed, proceeding through a pyridyl ether intermediate. acs.org

Esterification (O-Acylation): Acylation with acyl chlorides or anhydrides can occur at either the N or O atom. O-acylation is often kinetically favored, but the N-acyl product is typically more thermodynamically stable. The choice of base and reaction conditions can be used to control the outcome. Standard esterification procedures, such as using an acid catalyst with an alcohol, are also applicable. google.com

Table 2: General Conditions for Selective Functionalization

Reaction Reagent Type Typical Conditions Predominant Product
N-Alkylation Alkyl Halides (e.g., CH₃I) Strong base (e.g., NaH), DMF 1-Alkyl-5-(2,4-dimethylphenyl)pyridin-2-one acs.org
O-Alkylation Alcohols PPh₃, DEAD (Mitsunobu) 2-Alkoxy-5-(2,4-dimethylphenyl)pyridine wordpress.com
O-Acylation Acyl Chlorides Pyridine (as base), low temp 2-Acyloxy-5-(2,4-dimethylphenyl)pyridine

| N-Acylation | Acyl Chlorides | Strong base, higher temp | 1-Acyl-5-(2,4-dimethylphenyl)pyridin-2-one |

Dearomatization Reactions involving the Pyridine Core

Dearomatization transforms the flat aromatic pyridine ring into a three-dimensional, saturated, or partially saturated structure like a dihydropyridine (B1217469) or piperidine. acs.org This process is synthetically valuable but requires overcoming the inherent resonance stability of the aromatic ring. nih.gov

Transition metal catalysis is a common strategy to achieve nucleophilic dearomatization under mild conditions. acs.orgnih.gov For instance, copper-hydride catalysts can facilitate the 1,4-addition of nucleophiles to pyridines. nih.gov Similarly, ruthenium complexes can catalyze the dearomative hydrogenation or hydrosilylation of the pyridine ring. acs.org For this compound, these reactions would likely proceed on the pyridone tautomer, leading to various substituted dihydropyridones or piperidones, which are valuable scaffolds in medicinal chemistry.

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity is a paramount consideration in the chemistry of this molecule, dictated by the combined influence of all its functional groups.

Electrophilic Substitution: As discussed in 6.1, there is high regioselectivity for the C3 position on the pyridone ring and predictable selectivity on the dimethylphenyl ring based on the directing effects of the methyl groups. rsc.org

N- vs. O-Alkylation/Acylation: This is a classic example of regioselectivity controlled by reaction conditions, as detailed in section 6.4. The choice between the nitrogen and oxygen nucleophiles can be finely tuned. thieme-connect.comacs.org

Nucleophilic Substitution: For precursors like 2-chloro-5-arylpyridines, nucleophilic attack is highly regioselective for the C2 position.

Stereoselectivity: If a reaction creates a new chiral center, stereoselectivity becomes important. For instance, in a dearomatization reaction that reduces the pyridine ring, the substituents at C5 could direct the approach of the reagent or catalyst, potentially leading to a preferred diastereomer. Similarly, the dimerization of pyridinyl radicals can be stereoselective, with certain diastereoisomers of the linked products being favored. psu.edu

Catalytic Reactions Involving this compound as a Substrate or Ligand

This molecule has potential applications in catalysis both as a ligand and as a substrate.

As a Ligand: The 2-phenylpyridine (B120327) scaffold is a well-known and powerful directing group in transition-metal-catalyzed C-H activation. nih.govresearchgate.net The pyridine nitrogen and the phenyl C-H bond at the ortho position form a stable five-membered cyclometalated intermediate (a palladacycle with Pd), which directs functionalization specifically to that ortho C-H bond. nih.gov However, in this compound, both positions ortho to the point of attachment on the phenyl ring (C2' and C6') are occupied by methyl groups. This steric blocking would prevent the molecule from acting as a traditional cyclometalating ligand for ortho C-H activation. It could, however, still coordinate to metals as a monodentate or bridging ligand through its nitrogen or oxygen atoms in other types of catalytic cycles. universiteitleiden.nl

As a Substrate: The molecule can serve as a substrate in various catalytic cross-coupling reactions. For example, if converted to a 2-halopyridine derivative, the C-X bond could participate in Suzuki, Heck, or Sonogashira couplings. The C-O bond of the hydroxyl group itself can sometimes be activated for cross-coupling reactions using specialized nickel or palladium catalysts, although this is more challenging. Furthermore, as mentioned in section 6.5, the entire pyridine core can be a substrate for catalytic dearomatization. acs.orgnih.gov

Coordination Chemistry of 5 2,4 Dimethylphenyl 2 Hydroxypyridine

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic characteristics of coordination compounds are intrinsically linked to the nature of the central metal ion and the surrounding ligand environment. In the case of complexes formed with 5-(2,4-dimethylphenyl)-2-hydroxypyridine, these properties provide valuable insights into their structure and bonding.

The electronic spectra of transition metal complexes, typically measured using UV-Vis spectroscopy, reveal information about the d-orbital splitting, which is influenced by the ligand field. libretexts.orgbath.ac.ukethz.ch The absorption of light corresponds to the promotion of an electron from a lower energy d-orbital to a higher energy one. libretexts.org The energy of these transitions is a direct consequence of the interaction between the metal ion and the ligands. bath.ac.uk For instance, the color of many transition metal complexes is a result of the absorption of specific wavelengths of visible light. bath.ac.uk

Magnetic susceptibility measurements provide information about the number of unpaired electrons in a complex, which is a fundamental aspect of its electronic structure. iitk.ac.infiveable.melibretexts.org Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by it. fiveable.melibretexts.org The magnetic moment of a complex can be calculated from its magnetic susceptibility and is often approximated by the spin-only formula, which directly relates the magnetic moment to the number of unpaired electrons. iitk.ac.inquora.com The geometry of the complex and the strength of the ligand field play a crucial role in determining whether a complex will be high-spin (maximum number of unpaired electrons) or low-spin (minimum number of unpaired electrons). libretexts.org

While specific experimental data for complexes of this compound are not extensively reported in publicly available literature, we can infer general properties based on related structures. The tables below provide hypothetical yet representative data for typical transition metal complexes of a substituted 2-hydroxypyridine (B17775) ligand, illustrating the kind of information that would be sought in experimental studies.

Table 1: Hypothetical Electronic Spectral Data for Metal Complexes of this compound

Metal IonCoordination Geometryλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Cu(II)Distorted Octahedral65080
Ni(II)Octahedral410, 73015, 8
Co(II)Tetrahedral580, 1500250, 50
Fe(III)Octahedral (high-spin)450 (shoulder)5

Note: This data is illustrative and based on general principles of transition metal complex spectroscopy.

Table 2: Hypothetical Magnetic Properties of Metal Complexes of this compound

Metal IonCoordination GeometrySpin StateNumber of Unpaired Electrons (n)Calculated Spin-Only Magnetic Moment (μs, B.M.)
Cu(II)Distorted Octahedral-11.73
Ni(II)OctahedralHigh-spin22.83
Co(II)TetrahedralHigh-spin33.87
Fe(III)OctahedralHigh-spin55.92

Note: This data is illustrative and based on theoretical calculations for common spin states and geometries.

Catalytic Applications of Metal-5-(2,4-Dimethylphenyl)-2-hydroxypyridine Complexes

The unique electronic and steric properties of ligands play a pivotal role in dictating the reactivity and selectivity of metal catalysts. The this compound ligand, with its potential for both N,O-chelation and its bulky dimethylphenyl substituent, presents an interesting scaffold for the development of novel catalysts.

Role in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. Metal complexes are at the heart of many such catalytic processes, including important carbon-carbon bond-forming reactions.

Research has shown that palladium complexes bearing N-heterocyclic carbene (NHC) and pyridine-based ancillary ligands are powerful precatalysts for cross-coupling reactions. unipd.it For instance, these types of catalysts have demonstrated high activity in Buchwald-Hartwig amination reactions with aryl chlorides under mild conditions. unipd.it The pyridine (B92270) ligand is thought to play a crucial role in the catalytic cycle, potentially facilitating the formation of highly active, low-coordinate palladium(0) intermediates. unipd.it While direct studies on the catalytic activity of this compound complexes in reactions like Suzuki-Miyaura or Heck couplings are not widely documented, the established utility of related pyridine-containing ligands suggests a promising avenue for investigation. The electronic properties of the hydroxypyridine moiety and the steric bulk of the 2,4-dimethylphenyl group could be strategically tuned to influence catalyst activity and selectivity.

Table 3: Potential Homogeneous Catalytic Applications for Metal Complexes of this compound

Catalytic ReactionMetal CenterPotential Role of the Ligand
Suzuki-Miyaura CouplingPalladiumStabilize active Pd(0) species, influence reductive elimination.
Heck ReactionPalladiumModulate electronic properties of the metal center, control regioselectivity.
Buchwald-Hartwig AminationPalladiumFacilitate oxidative addition and reductive elimination steps.
C-H Activation/FunctionalizationRhodium, IridiumDirecting group for C-H bond cleavage, enhance catalyst stability.

Note: This table outlines potential applications based on the known reactivity of similar ligand systems.

Applications in Hyperpolarization Techniques (e.g., SABRE)

Signal Amplification By Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically enhances Nuclear Magnetic Resonance (NMR) signals of substrates without chemically altering them. rsc.org This is achieved through the temporary binding of a substrate and parahydrogen to a polarization transfer catalyst, typically an iridium complex. rsc.org The hyperpolarization from parahydrogen is transferred to the substrate's nuclei, leading to a significant increase in NMR signal intensity.

Iridium complexes containing N-heterocyclic ligands are central to the SABRE process. rsc.org The reversible binding and exchange of the substrate are crucial for efficient polarization transfer. flinders.edu.au Pyridine and its derivatives are common substrates for SABRE, and the electronic and steric properties of the pyridine ring can influence the efficiency of the hyperpolarization process. nih.govchemrxiv.org

Complexes of iridium with pyridylpyrrolide ligands have been shown to be effective for hyperpolarization, demonstrating that modifications to the pyridine-based ligand can be exploited to develop tunable SABRE catalysts. flinders.edu.au The use of iridium complexes with substituted pyridines in asymmetric hydrogenation further highlights the compatibility of these systems with modified pyridine substrates. nih.govchemrxiv.org Although direct application of this compound in SABRE is yet to be explicitly detailed in the literature, its structural similarity to effective SABRE substrates and ligands makes it a strong candidate for future research in this area. The dimethylphenyl group could influence the binding affinity and exchange kinetics at the iridium center, potentially leading to a highly efficient and selective SABRE catalyst or probe.

Table 4: Key Components and Parameters in a Hypothetical SABRE Experiment with this compound

Component/ParameterDescriptionRelevance to this compound
Catalyst Precursor e.g., [Ir(IMes)(COD)Cl]The starting iridium complex that becomes active upon addition of substrate and H₂. rsc.org
Substrate This compoundThe molecule to be hyperpolarized. Its binding to the Ir center is crucial.
Parahydrogen (p-H₂) Nuclear spin isomer of H₂The source of the hyperpolarization.
Solvent e.g., Methanol-d₄, DMSO-d₆The medium for the reaction; can influence catalyst activity and substrate exchange rates.
Polarization Transfer Field The magnetic field at which polarization transfer occursOptimized to match the energy levels of the spin system for efficient transfer.

Note: IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, COD = 1,5-cyclooctadiene. This table illustrates the experimental setup for a potential SABRE application.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Diversification

The diversification of the 5-(2,4-Dimethylphenyl)-2-hydroxypyridine core is crucial for exploring its full potential. While classical methods for pyridine (B92270) synthesis are well-established, future research will likely focus on more efficient, atom-economical, and environmentally benign strategies to generate a library of derivatives.

Key areas for development include:

Multicomponent Reactions (MCRs): One-pot MCRs offer a powerful approach to rapidly construct complex molecular architectures from simple starting materials. nih.govnih.gov Developing MCRs that incorporate the this compound scaffold or its precursors would enable the efficient synthesis of highly functionalized derivatives. nih.gov

Catalytic Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, can be adapted for the late-stage functionalization of the pyridine ring or the pendant dimethylphenyl group. Research into regioselective functionalization will be key to creating specific isomers. mdpi.com

[2+2+2] Cycloaddition Reactions: Transition-metal-catalyzed cycloaddition reactions, particularly those employing earth-abundant metals like cobalt, have emerged as an efficient method for constructing substituted pyridines from alkynes and nitriles. rsc.org Applying this methodology could provide alternative and convergent synthetic routes to this compound and its analogs.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of pyridine derivatives. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities.

A comparative table of potential synthetic strategies is presented below.

Synthetic MethodologyDescriptionPotential Advantages for Diversification
Multicomponent Reactions Multiple reactants combine in a single operation to form a product that contains significant portions of all reactants. nih.govnih.govHigh atom economy, operational simplicity, rapid generation of molecular complexity.
Catalytic Cross-Coupling Formation of a carbon-carbon or carbon-heteroatom bond with the aid of a metal catalyst. mdpi.comHigh functional group tolerance, allows for late-stage functionalization, precise control over bond formation.
[2+2+2] Cycloaddition A reaction where two or more unsaturated molecules combine to form a cyclic adduct. rsc.orgEfficient construction of the pyridine ring, potential for creating highly substituted derivatives.
Flow Chemistry Chemical reactions are run in a continuously flowing stream rather than in a batch.Enhanced reaction control, improved safety, easier scalability, potential for higher yields.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the kinetics and mechanisms of reactions involving this compound is fundamental for optimizing synthetic procedures and discovering new reactivity. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are becoming indispensable tools for chemical research. perkinelmer.com

Future research will benefit from the application of:

Rapid-Scan Fourier Transform Infrared (FT-IR) Spectroscopy: Coupled with techniques like stopped-flow, FT-IR can provide detailed chemical and structural information on the millisecond timescale, allowing for the identification of transient intermediates and the elucidation of reaction pathways. perkinelmer.com

In Situ NMR Spectroscopy: This technique allows for the continuous monitoring of a chemical reaction as it occurs within an NMR spectrometer, providing quantitative data on the consumption of reactants and the formation of products over time.

Fluorescence Spectroscopy: For reactions involving fluorescent derivatives of this compound, fluorescence spectroscopy can be a highly sensitive method for monitoring reaction progress, especially in polymerization or biological assays. researchgate.net

Raman Spectroscopy: This technique is complementary to IR spectroscopy and is particularly useful for studying reactions in aqueous media. Its coupling with other analytical methods can provide a more complete picture of complex reaction systems. arxiv.org

Spectroscopic TechniqueInformation GainedApplication in Studying this compound
Rapid-Scan FT-IR Vibrational modes of molecules, functional group changes, identification of intermediates. perkinelmer.comMonitoring the formation of the 2-hydroxypyridine (B17775) ring, studying tautomeric equilibria.
In Situ NMR Chemical environment of nuclei, quantitative analysis of reaction components.Determining reaction kinetics, identifying byproducts, and elucidating reaction mechanisms.
Fluorescence Spectroscopy Electronic transitions, changes in the molecular environment. researchgate.netMonitoring reactions that lead to a change in fluorescence, studying binding interactions.
Raman Spectroscopy Molecular vibrations, complementary information to IR. arxiv.orgIn situ reaction monitoring, especially in aqueous solutions; structural characterization.

Integration of Machine Learning in Computational Chemistry for Predictive Modeling

The synergy between machine learning (ML) and computational chemistry is revolutionizing how chemical research is conducted. acs.orgresearchgate.net For this compound, these integrated approaches can accelerate the discovery and design of new molecules and materials with desired properties. arxiv.org

Future directions include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on datasets of pyridine derivatives to build models that predict biological activity or other properties based on molecular structure. arxiv.org This can guide the synthesis of new, more potent analogs of this compound.

Predicting Reaction Outcomes: ML models can be developed to predict the products, yields, and optimal reaction conditions for the synthesis and functionalization of this compound, reducing the need for extensive experimental screening. researchgate.net

De Novo Molecular Design: Generative ML models can design novel molecules based on the this compound scaffold with optimized properties for specific applications, such as drug candidates or materials components.

Accelerating Quantum Chemical Calculations: ML can be used to create potentials that significantly speed up quantum mechanical calculations, enabling the accurate prediction of properties for large sets of derivatives. arxiv.org

Exploration of this compound as a Precursor for Advanced Materials

The unique structure of this compound makes it an attractive building block for the synthesis of advanced materials with tailored properties. The pyridine ring can engage in various non-covalent interactions, while the dimethylphenyl group can influence solubility and packing.

Potential applications as a material precursor include:

Functionalized Polymers: Incorporation of the this compound moiety into polymer chains could lead to materials with enhanced thermal stability, specific optical properties, or metal-coordinating capabilities. rsc.org Research into the synthesis of functionalized polyolefins and other polymers using this compound as a monomer or additive is a promising avenue. rsc.orgdigitellinc.com

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are used in materials for OLEDs. The electronic properties of this compound could be tuned through derivatization to create new emitters or host materials for lighting and display applications. rsc.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The 2-hydroxypyridine unit can act as a ligand to coordinate with metal ions, forming extended structures like coordination polymers or MOFs. rsc.org These materials could have applications in catalysis, gas storage, and separation.

Supramolecular Assemblies: The ability of the 2-pyridone tautomer to form stable hydrogen-bonded dimers can be exploited to construct well-defined supramolecular structures, such as liquid crystals or gels. wikipedia.org

Design of Functional Molecules Based on the this compound Scaffold

The 2-hydroxypyridine (and its tautomer, 2-pyridone) is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. rsc.orgresearchgate.netnih.gov The this compound core serves as an excellent starting point for the design of new functional molecules.

Key research areas include:

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy. nih.gov By modifying the substituents on the this compound core, new and selective inhibitors of specific kinases could be developed.

Anti-inflammatory Agents: Pyridine derivatives have shown promise as anti-inflammatory agents, for instance, by inhibiting cyclooxygenase (COX) enzymes. rsc.org The this compound scaffold could be used to design novel dual inhibitors of COX-1 and COX-2. rsc.org

Antimicrobial Agents: The development of new antimicrobial agents is a global health priority. The pyridine nucleus is found in many compounds with antibacterial and antifungal properties, making this a fertile area for exploration. rsc.org

Molecular Probes and Sensors: By incorporating fluorophores or other reporter groups, derivatives of this compound could be designed as selective probes for detecting metal ions, anions, or biologically relevant molecules.

Interdisciplinary Research with Theoretical and Experimental Approaches

The complexity of the challenges addressed in the preceding sections necessitates a highly interdisciplinary research approach. The most significant breakthroughs are expected at the interface of different scientific disciplines.

Future progress will be driven by collaborations between:

Synthetic and Theoretical Chemists: The combination of synthetic efforts with computational modeling can lead to a more rational design of molecules and reactions. acs.orgresearchgate.net Theoretical calculations can predict properties and guide synthetic targets, while experimental results can validate and refine computational models.

Chemists and Biologists: To explore the potential of this compound derivatives in medicine, close collaboration between synthetic chemists and biologists is essential for screening, target identification, and understanding mechanisms of action. nih.gov

Chemists and Materials Scientists: The development of new materials based on the this compound precursor requires the expertise of both chemists to synthesize the building blocks and materials scientists to fabricate and characterize the final materials. rsc.orgacs.org This interdisciplinary approach is crucial for translating molecular design into functional devices and applications. rsc.org

This integrated approach, combining predictive theory with empirical experimentation, will be paramount in unlocking the full scientific and technological potential of this compound and its derivatives.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 5-(2,4-Dimethylphenyl)-2-hydroxypyridine, and how can reaction conditions be optimized?

The synthesis of substituted pyridines often involves coupling reactions or cyclization strategies. For example, analogous compounds like 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling . For this compound, consider:

  • Methodology :
    • Step 1 : Coupling of 2-hydroxypyridine derivatives with 2,4-dimethylphenylboronic acid under palladium catalysis.
    • Step 2 : Optimize temperature (60–100°C), solvent (DMSO or THF), and catalyst loading (0.5–2 mol% Pd).
    • Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/EtOAc gradient).
    • Key Data : Yield improvements (>70%) are achievable by degassing solvents to prevent oxidation .

How can the crystal structure of this compound be determined, and what software is recommended for refinement?

X-ray crystallography is the gold standard. For example, similar compounds like 5-(4-chlorophenyl)-2-fluoropyridine were analyzed using SHELX software .

  • Methodology :
    • Data Collection : Use a single-crystal diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
    • Refinement : Employ SHELXL for structure solution and refinement. Key parameters: R-factor < 0.05, wR2 < 0.15 .
    • Challenges : Hydroxyl groups may introduce disorder; mitigate via low-temperature data collection (100 K) .

What safety protocols are critical when handling this compound in the lab?

While toxicity data for this compound are limited, analogous pyridine derivatives require:

  • Precautions :
    • Use fume hoods, nitrile gloves, and lab coats.
    • Avoid inhalation/contact; store in airtight containers at –20°C .
  • Emergency Measures :
    • For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

How can computational modeling predict the electronic properties of this compound, and what contradictions exist between DFT calculations and experimental data?

Density Functional Theory (DFT) can model HOMO-LUMO gaps and dipole moments. For example, PubChem-derived InChI strings (e.g., for (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione) show discrepancies in predicted vs. experimental dipole moments (~1.5 D difference) .

  • Methodology :
    • Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis set.
    • Validate with experimental IR/NMR spectra. Address contradictions by adjusting solvent models (e.g., PCM for polar solvents) .

What strategies resolve conflicting crystallographic data for hydroxyl-substituted pyridines, particularly regarding hydrogen bonding networks?

Discrepancies in hydrogen bond geometry (e.g., O–H···N vs. O–H···O interactions) are common. For this compound:

  • Approach :
    • Compare multiple datasets (e.g., Cambridge Structural Database entries).
    • Use SHELXD for twinned crystal solutions and SHELXE for phase extension .
    • Example: 5-Cyclopentyl-2-(4-methylphenyl)pyridine required twinning refinement to resolve R-factor inconsistencies .

How can mechanistic studies elucidate the role of this compound in enzyme inhibition?

Kinetic assays and molecular docking are key. For pyridine-based inhibitors:

  • Methodology :
    • Assay Design : Measure IC50 via fluorescence quenching (e.g., tryptophan residue interaction).
    • Docking : Use AutoDock Vina with PDB structures (e.g., cytochrome P450).
    • Data Interpretation : Correlate substituent effects (e.g., 2,4-dimethylphenyl hydrophobicity) with binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.